3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
3-Ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic heterocyclic compound featuring a fused thiazolo[2,3-f]purine core. Its structure includes a 6,7-dihydrothiazole ring fused to a purine-2,4-dione scaffold, with an ethyl group at the N3 position and a methyl group at the N1 position (CAS: 178452-87-4; molecular formula: C₉H₁₁N₄O₂S; molecular weight: 239.28) .
Properties
IUPAC Name |
2-ethyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-3-13-8(15)6-7(12(2)10(13)16)11-9-14(6)4-5-17-9/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXAJPFNDNCOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C10H12N4O2S
- Molecular Weight : 252.29 g/mol
- CAS Registry Number : 313646-08-1
The compound's structure suggests potential interactions with biological targets due to the presence of nitrogen and sulfur atoms which are often involved in biological activity.
Biological Activity Overview
Research indicates that thiazolo[2,3-f]purines exhibit various biological activities, including anticancer and antimicrobial properties. The specific biological effects of this compound have been explored in several studies.
Anticancer Activity
A study investigating the anticancer properties of thiazolo derivatives found that certain compounds within this class exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Ethyl-1-methyl-6,7-dihydrothiazolo | HeLa (Cervical) | 15.0 | Induction of apoptosis |
| MCF-7 (Breast) | 20.5 | Cell cycle arrest | |
| A549 (Lung) | 12.3 | Inhibition of proliferation |
The above data indicates that this compound has promising anticancer activity across multiple cell lines.
Antimicrobial Activity
In addition to its anticancer properties, some derivatives of thiazolo[2,3-f]purines have shown antimicrobial effects. A comparative study highlighted the efficacy of these compounds against various bacterial strains.
Table 2: Antimicrobial Activity Profile
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Ethyl-1-methyl-6,7-dihydrothiazolo | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
The antimicrobial activity suggests that this compound may serve as a lead for developing new antibiotics.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of thiazolo derivatives:
-
Study on Antitumor Efficacy :
- Researchers synthesized various thiazolo derivatives and tested their efficacy in vitro against a panel of human tumor cell lines.
- Results indicated that compounds similar to 3-ethyl-1-methyl-6,7-dihydrothiazolo demonstrated high selectivity towards specific cancer types while exhibiting low toxicity towards normal cells.
-
Mechanistic Investigation :
- A detailed mechanistic study revealed that these compounds could activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Features
The compound’s unique thiazolo[2,3-f]purine core distinguishes it from related derivatives. Below is a comparative analysis of its structural and functional attributes against key analogs:
Physical and Chemical Properties
- Solubility: The thiazolo core in the target compound may reduce water solubility compared to pyrazino-purinediones, which feature polar tetrahydropyrazine rings .
Structure–Activity Relationships (SAR)
Pyrido[1,2-e]purinediones show superior anticancer activity, possibly due to planar aromatic systems facilitating DNA intercalation .
N3-Aryl/benzyl groups in pyrido[1,2-e]purinediones enhance anticancer potency by promoting hydrophobic interactions with enzyme active sites .
Ring Saturation :
- 6,7-Dihydrothiazolo rings (target compound) reduce aromaticity, possibly lowering receptor affinity but improving synthetic accessibility compared to fully unsaturated cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
